molecular formula C13H18N2O3 B15252099 1-(2,4-Dimethoxybenzoyl)piperazine

1-(2,4-Dimethoxybenzoyl)piperazine

Cat. No.: B15252099
M. Wt: 250.29 g/mol
InChI Key: YLYIGLFJQOHNLD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

The synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine typically involves the reaction of 2,4-dimethoxybenzoic acid with piperazine. The process can be summarized as follows:

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxybenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzoyl)piperazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H18N2O3/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3

InChI Key

YLYIGLFJQOHNLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC

Origin of Product

United States

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